6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE
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Overview
Description
6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE is a heterocyclic compound that features both azetidine and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE typically involves the formation of the azetidine ring followed by its attachment to the purine core. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine or purine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(azetidin-1-yl)-9H-purine: Similar in structure but with a different position of the azetidine ring.
4-(azetidin-1-ylsulfonyl)phenylboronic acid: Contains an azetidine ring but with different functional groups and applications.
Uniqueness
6-(AZETIDIN-1-YL)-1H-PURIN-2-AMINE is unique due to its specific combination of azetidine and purine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
134760-67-1 |
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Molecular Formula |
C8H10N6 |
Molecular Weight |
190.21 g/mol |
IUPAC Name |
6-(azetidin-1-yl)-7H-purin-2-amine |
InChI |
InChI=1S/C8H10N6/c9-8-12-6-5(10-4-11-6)7(13-8)14-2-1-3-14/h4H,1-3H2,(H3,9,10,11,12,13) |
InChI Key |
VIHOKLDQONOBGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC(=NC3=C2NC=N3)N |
Origin of Product |
United States |
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